![molecular formula C13H10BrN3O2 B1601649 ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate CAS No. 98475-71-9](/img/structure/B1601649.png)
ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate, commonly known as BAY 41-8543, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Applications
Cyclisation onto Azoles : Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate serves as a building block in radical cyclisation reactions onto azoles, facilitating the synthesis of tri- and tetra-cyclic heterocycles. This process illustrates the compound's utility in generating complex molecular architectures, crucial for drug development and materials science (Allin et al., 2005).
Corrosion Inhibition : Derivatives of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate have been evaluated as corrosion inhibitors for mild steel, particularly in industrial pickling processes. This application underlines the compound's potential in industrial maintenance, offering a method to mitigate metal corrosion and enhance longevity (Dohare et al., 2017).
Crystal Structure Analysis
Characterization and X-ray Diffraction : Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate and its derivatives have been extensively characterized using spectroscopic methods and single crystal X-ray diffraction. These studies provide valuable insights into the molecular geometry, electronic structure, and intermolecular interactions of the compound, which are essential for understanding its reactivity and potential applications in material science and pharmacology (Viveka et al., 2016).
Novel Synthetic Routes and Chemical Properties
Regioselective Synthesis : Research has also focused on developing efficient and regioselective synthetic routes for producing ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate derivatives. These studies contribute to the fields of synthetic organic chemistry by offering new methodologies for constructing pyrazole-containing compounds with high precision and yield (Machado et al., 2011).
Biological Evaluation
Fungicidal and Plant Growth Regulation Activities : Preliminary bioassays have indicated that certain derivatives of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate exhibit fungicidal and plant growth regulation activities. This suggests potential agricultural applications, where these compounds could be developed into new agrochemicals to protect crops and regulate their growth for enhanced yield (Minga et al., 2005).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that many indole derivatives interact with their targets by forming covalent bonds, leading to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the specific derivative and target involved .
Biochemical Pathways
It is known that many indole derivatives affect a variety of biochemical pathways, leading to a wide range of downstream effects . For example, some indole derivatives have been shown to inhibit the production of reactive oxygen species, thereby reducing oxidative stress .
Pharmacokinetics
It is known that many indole derivatives have good bioavailability due to their ability to cross biological membranes . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the specific biological system in which it is used.
Result of Action
It is known that many indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and its effects on biochemical pathways .
Action Environment
It is known that many factors, including temperature, ph, and the presence of other chemicals, can influence the action of chemical compounds . For example, the compound’s solubility and stability can be affected by the pH of the environment, while its efficacy can be influenced by the presence of other chemicals that compete for the same targets .
properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-cyanopyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-2-19-13(18)11-8-16-17(12(11)7-15)10-5-3-9(14)4-6-10/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGLRUQZUNIEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545934 | |
Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |
CAS RN |
98475-71-9 | |
Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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